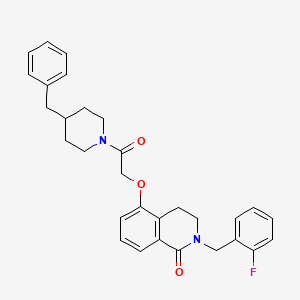![molecular formula C9H10ClF3N2O B2979857 3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine CAS No. 400078-95-7](/img/structure/B2979857.png)
3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including this compound, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C9H10ClF3N2O . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen
Transition Metal Complexes
The synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes showcases a direct application in developing complex metal-organic frameworks. These complexes, derived from methoxy- and triflate-substituted starting materials, offer insights into the intricate design of catalytic systems and materials science. The research provides a foundation for understanding the synthesis and thermodynamics of such complexes, with potential implications in catalysis and material properties (Stefan Nückel and P. Burger, 2001).
Fluorinated Derivatives for GC/MS Analysis
The characterization of fluorinated ethylchloroformate derivatives of protein amino acids using GC/MS highlights another application. By forming strong molecular ion peaks in both positive and negative chemical ionization modes, this method enhances the sensitivity of detection for specific derivatives. This research underlines the importance of chemical modifications like fluorination in improving analytical techniques, especially in proteomics and metabolomics (Mahnaz Vatankhah, M. Moini, 1994).
Protein Oxidation Markers
The compound’s framework is applied in the rapid and sensitive determination of 3-chlorotyrosine, a specific marker of myeloperoxidase-catalyzed protein oxidation. This application is crucial for biochemical studies related to oxidative stress and inflammatory processes, providing a tool for understanding disease mechanisms and potential therapeutic targets (Jens Pietzsch, S. Kopprasch, R. Bergmann, 2003).
Synthetic Organic Chemistry
In synthetic organic chemistry, the preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives from a three-component reaction involving lithiated methoxyallene indicate the compound’s utility in synthesizing complex organic structures. This has implications for developing pharmaceuticals and agrochemicals with specific functional properties (Lina Unger, Matteo Accorsi, C. Eidamshaus, Dorian Reich, R. Zimmer*, H. Reissig, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c1-16-15-3-2-8-7(10)4-6(5-14-8)9(11,12)13/h4-5,15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHOQVHOKRTABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

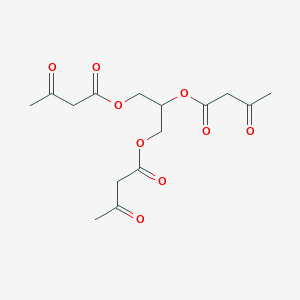
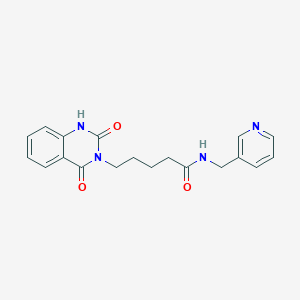
![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
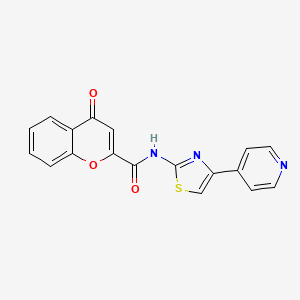
![9-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2979780.png)
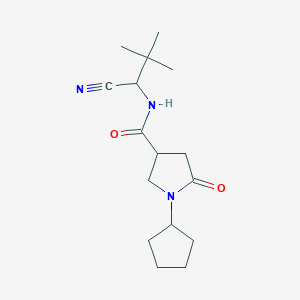
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)

![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)
![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)
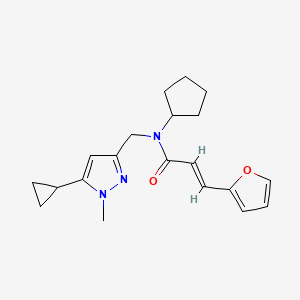
![3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2979791.png)
